molecular formula C15H14O3 B094575 4-Ethoxy-2-hydroxybenzophenone CAS No. 15889-70-0

4-Ethoxy-2-hydroxybenzophenone

Cat. No. B094575
CAS RN: 15889-70-0
M. Wt: 242.27 g/mol
InChI Key: JAFUHGPESJSRJX-UHFFFAOYSA-N
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Description

4-Ethoxy-2-hydroxybenzophenone, also known as EHBP, is a chemical compound that belongs to the class of benzophenones. EHBP is widely used in various fields, including the cosmetic industry, as a UV-absorbing agent, and in scientific research as a probe molecule.

Mechanism Of Action

4-Ethoxy-2-hydroxybenzophenone acts as a UV-absorbing agent by absorbing UV radiation and converting it into heat, thus preventing the UV radiation from damaging the skin. 4-Ethoxy-2-hydroxybenzophenone also acts as a fluorescent probe by binding to proteins and membranes, causing a change in its fluorescence intensity, which can be monitored to study the biological process.

Biochemical And Physiological Effects

4-Ethoxy-2-hydroxybenzophenone has been shown to have low toxicity and does not cause any significant biochemical or physiological effects. 4-Ethoxy-2-hydroxybenzophenone is considered safe for use in cosmetic products and scientific research.

Advantages And Limitations For Lab Experiments

4-Ethoxy-2-hydroxybenzophenone has several advantages for lab experiments, including its low toxicity, high stability, and ability to act as a UV-absorbing agent and fluorescent probe. However, 4-Ethoxy-2-hydroxybenzophenone has some limitations, including its limited solubility in water and its potential to interfere with some biological processes.

Future Directions

There are several future directions for 4-Ethoxy-2-hydroxybenzophenone research, including the development of new synthesis methods to improve its solubility and the study of 4-Ethoxy-2-hydroxybenzophenone's interaction with different types of proteins and membranes. 4-Ethoxy-2-hydroxybenzophenone can also be used to study the effect of temperature, pressure, and other environmental factors on protein-ligand interactions. Furthermore, 4-Ethoxy-2-hydroxybenzophenone can be used to develop new cosmetic products with enhanced UV protection and to study the effect of 4-Ethoxy-2-hydroxybenzophenone on skin cells and tissues.
Conclusion
In conclusion, 4-Ethoxy-2-hydroxybenzophenone is a versatile chemical compound that has various applications in the cosmetic industry and scientific research. 4-Ethoxy-2-hydroxybenzophenone acts as a UV-absorbing agent and fluorescent probe, making it useful for studying various biological processes. 4-Ethoxy-2-hydroxybenzophenone has low toxicity and is considered safe for use in cosmetic products and scientific research. 4-Ethoxy-2-hydroxybenzophenone has several advantages and limitations for lab experiments, and there are several future directions for 4-Ethoxy-2-hydroxybenzophenone research.

Synthesis Methods

4-Ethoxy-2-hydroxybenzophenone can be synthesized by the reaction of 4-ethoxyphenol with 2-hydroxybenzophenone in the presence of a base catalyst. The reaction occurs through a nucleophilic substitution mechanism, resulting in the formation of 4-Ethoxy-2-hydroxybenzophenone.

Scientific Research Applications

4-Ethoxy-2-hydroxybenzophenone is widely used in scientific research as a probe molecule to study various biological processes. 4-Ethoxy-2-hydroxybenzophenone is used as a fluorescent probe to study the interaction of proteins with membranes and to monitor the lipid bilayer's fluidity. 4-Ethoxy-2-hydroxybenzophenone is also used to study the binding of small molecules to proteins and the effect of pH on protein-ligand interactions.

properties

IUPAC Name

(4-ethoxy-2-hydroxyphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-18-12-8-9-13(14(16)10-12)15(17)11-6-4-3-5-7-11/h3-10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFUHGPESJSRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407820
Record name 4-Ethoxy-2-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2-hydroxybenzophenone

CAS RN

15889-70-0
Record name 4-Ethoxy-2-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxy-2-hydroxybenzophenone
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